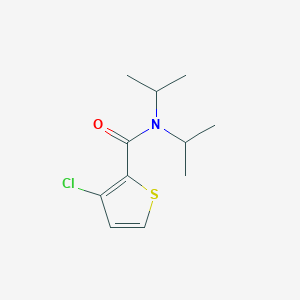![molecular formula C12H10N2O2S2 B1450013 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propansäure CAS No. 1040631-73-9](/img/structure/B1450013.png)
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propansäure
Übersicht
Beschreibung
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is a useful research compound. Its molecular formula is C12H10N2O2S2 and its molecular weight is 278.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antioxidative Aktivität
Thiazolderivate, einschließlich unserer Verbindung von Interesse, wurden auf ihr Potenzial als Antioxidantien untersucht. Antioxidantien sind entscheidend bei der Bekämpfung von oxidativem Stress in Zellen, der zu chronischen Krankheiten wie Krebs und Herzkrankheiten führen kann. Die einzigartige Struktur von Thiazolen ermöglicht es ihnen, freie Radikale abzufangen und so Zellen vor Schäden zu schützen .
Analgetische und entzündungshemmende Aktivität
Forschungen haben gezeigt, dass Thiazolverbindungen als Analgetika und entzündungshemmende Mittel wirken können. Diese Eigenschaften machen sie wertvoll bei der Entwicklung neuer Medikamente zur Schmerzlinderung und Entzündungsmanagement, möglicherweise mit weniger Nebenwirkungen im Vergleich zu traditionellen Medikamenten .
Antibakterielle und antifungale Aktivität
Der Thiazolring ist ein häufiges Merkmal in vielen antibakteriellen und antifungalen Wirkstoffen. Dies umfasst Anwendungen bei der Entwicklung neuer Behandlungen für bakterielle Infektionen und Pilzkrankheiten, bei denen die Fähigkeit der Verbindung, das mikrobielle Wachstum zu hemmen, genutzt wird .
Antivirale Aktivität
Thiazolderivate haben sich in der antiviralen Forschung als vielversprechend erwiesen, insbesondere bei der Entwicklung von Behandlungen für HIV. Die strukturelle Komplexität von Thiazolen ermöglicht es ihnen, die virale Replikationsprozesse zu stören, was einen Weg zu neuartigen antiviralen Medikamenten bietet .
Neuroprotektive Aktivität
Neurodegenerative Erkrankungen wie Alzheimer und Parkinson könnten von den neuroprotektiven Eigenschaften von Thiazolverbindungen profitieren. Indem sie neuronale Zellen vor Schäden schützen, bieten diese Verbindungen Potenzial für therapeutische Anwendungen in der Neurologie .
Antitumor- und zytotoxische Aktivität
Eine der vielversprechendsten Anwendungen von Thiazolderivaten liegt in der Onkologie. Verbindungen wie 3-(6-Thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)propansäure wurden synthetisiert und auf ihre zytotoxischen Wirkungen auf Tumorzellen getestet, was neue Möglichkeiten für die Krebsbehandlung bietet .
Antihypertensive Aktivität
Thiazole wurden mit antihypertensiver Aktivität in Verbindung gebracht, was auf ihre Verwendung bei der Behandlung von Bluthochdruck hindeutet. Diese Anwendung ist besonders wichtig angesichts der weltweiten Verbreitung von Bluthochdruck und des Bedarfs an effektiveren Behandlungen .
Anti-HIV-Aktivität
Der Kampf gegen HIV wurde durch die Entdeckung von Thiazolderivaten verstärkt, die als potente Inhibitoren des Virus wirken können. Die fragliche Verbindung könnte Teil einer neuen Klasse von Anti-HIV-Medikamenten sein, die zu den laufenden Bemühungen beiträgt, diese Krankheit zu bewältigen und letztendlich auszurotten .
Wirkmechanismus
Target of Action
Compounds with similar structures, such as imidazo[2,1-b][1,3]thiazines, have been found to inhibit trypanosoma brucei 427 and factor ixa . These targets play crucial roles in parasitic infections and blood coagulation, respectively .
Mode of Action
Similar compounds have been found to interact with their targets, leading to changes in cellular processes . For instance, inhibitors of Trypanosoma brucei 427 exhibit good metabolic stability and excellent cell permeability .
Biochemical Pathways
Compounds with similar structures have been found to affect various biochemical pathways, including those involved in parasitic infections and blood coagulation .
Pharmacokinetics
Similar compounds have been found to exhibit good metabolic stability and excellent cell permeability , which can impact their bioavailability.
Result of Action
Similar compounds have been found to exhibit significant biological activities, such as analgesic and anti-inflammatory activities .
Action Environment
The environment can potentially affect the stability, solubility, and overall effectiveness of similar compounds .
Biochemische Analyse
Biochemical Properties
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit certain kinases, which are enzymes that play a crucial role in cell signaling pathways . Additionally, this compound can bind to DNA, affecting gene expression and cellular functions . The interactions of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid with these biomolecules are primarily through hydrogen bonding and hydrophobic interactions .
Cellular Effects
The effects of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in programmed cell death . Furthermore, this compound can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular metabolism . These effects highlight the potential of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid as a therapeutic agent in cancer treatment.
Molecular Mechanism
At the molecular level, 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid exerts its effects through several mechanisms. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation . For example, it can inhibit the activity of topoisomerase, an enzyme involved in DNA replication, thereby preventing cancer cell proliferation . Additionally, this compound can induce changes in gene expression by binding to transcription factors and modulating their activity . These molecular interactions are crucial for the compound’s biological activity.
Temporal Effects in Laboratory Settings
The stability and degradation of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid in laboratory settings have been studied extensively. It has been found to be relatively stable under physiological conditions, with a half-life of several hours . Over time, the compound can undergo hydrolysis, leading to the formation of inactive metabolites . Long-term studies have shown that continuous exposure to 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid can result in sustained inhibition of cellular functions, particularly in cancer cells .
Dosage Effects in Animal Models
In animal models, the effects of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid vary with dosage. At low doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects, such as hepatotoxicity and nephrotoxicity . These findings suggest that careful dosage optimization is necessary to maximize the therapeutic benefits while minimizing potential side effects.
Metabolic Pathways
3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is metabolized primarily in the liver through phase I and phase II metabolic pathways . The compound undergoes oxidation and conjugation reactions, leading to the formation of water-soluble metabolites that are excreted in the urine . Enzymes such as cytochrome P450 play a crucial role in the metabolism of this compound . The metabolic pathways of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid are essential for understanding its pharmacokinetics and potential drug interactions.
Transport and Distribution
The transport and distribution of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms . Once inside the cells, it can accumulate in specific organelles, such as the nucleus and mitochondria, where it exerts its biological effects . The distribution of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is crucial for its therapeutic efficacy.
Subcellular Localization
The subcellular localization of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid is primarily in the nucleus and mitochondria . In the nucleus, it can interact with DNA and transcription factors, modulating gene expression . In the mitochondria, it can affect the electron transport chain and induce apoptosis . The targeting signals and post-translational modifications of 3-[6-(2-Thienyl)imidazo[2,1-b][1,3]thiazol-3-yl]propanoic acid are essential for its subcellular localization and biological activity.
Eigenschaften
IUPAC Name |
3-(6-thiophen-2-ylimidazo[2,1-b][1,3]thiazol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O2S2/c15-11(16)4-3-8-7-18-12-13-9(6-14(8)12)10-2-1-5-17-10/h1-2,5-7H,3-4H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXKNESMPWJGWTO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CN3C(=CSC3=N2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















